4-Isopropyl-1-(2-Methoxyethyl)-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid
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Overview
Description
4-Isopropyl-1-(2-Methoxyethyl)-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid is a complex organic compound with a unique structure that combines elements of indole and pyrrole chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1-(2-Methoxyethyl)-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid typically involves multi-step organic synthesis. One common route starts with the preparation of the indole core, followed by the introduction of the pyrrole ring. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Pyrrole Ring Construction: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
4-Isopropyl-1-(2-Methoxyethyl)-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrrole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the activity of the target molecules. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Indole-3-Carboxylic Acid: Shares the indole core but lacks the pyrrole ring and additional substituents.
Pyrrole-2-Carboxylic Acid: Contains the pyrrole ring but lacks the indole structure.
4-Isopropylindole: Similar in having the isopropyl group but lacks the pyrrole ring and carboxylic acid group.
Uniqueness: 4-Isopropyl-1-(2-Methoxyethyl)-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid is unique due to its combined indole and pyrrole structures, along with the specific functional groups that confer distinct chemical and biological properties. This combination allows for a wide range of interactions and applications that are not possible with simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-propan-2-ylpyrrolo[3,2-b]indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)19-13-7-5-4-6-12(13)16-14(19)10-15(17(20)21)18(16)8-9-22-3/h4-7,10-11H,8-9H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBFIMRWDDQJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=C1C=C(N3CCOC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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